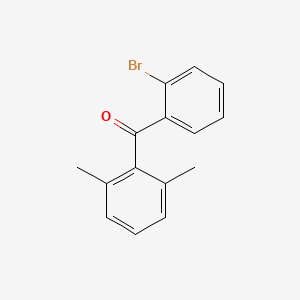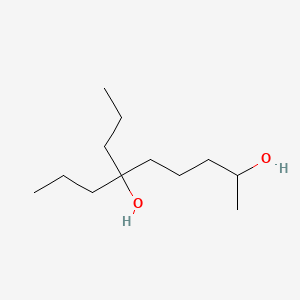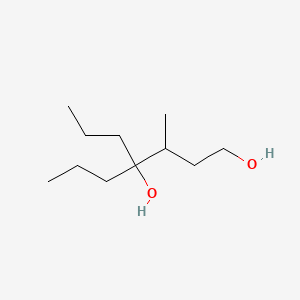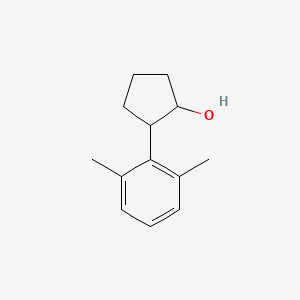
1-(4-Pentylphenyl)-1-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Pentylphenyl)-1-butanol, also known as 4-pentylphenyl butanol or 4-PPB, is an organic compound that has a wide range of uses in scientific research. It is a colorless liquid that is primarily used as a solvent and has been utilized in many laboratory experiments. 4-PPB is a versatile compound with a variety of applications, including biological and biochemical studies, chemical synthesis, and other forms of scientific research.
Aplicaciones Científicas De Investigación
4-PPB has a wide range of applications in scientific research, including biological and biochemical studies, chemical synthesis, and other forms of scientific research. It has been used in studies of enzyme kinetics, protein folding, and other biochemical processes. It has also been used in studies of chemical synthesis, as a solvent for organic reactions, and as a reagent in various chemical reactions. Additionally, 4-PPB has been used as a model compound in studies of the structure and function of biological molecules.
Mecanismo De Acción
The mechanism of action of 4-PPB is not fully understood, but it is believed to interact with enzymes and other proteins in the body. It is thought to bind to specific sites on enzymes, causing a conformational change that affects the enzyme's activity. Additionally, 4-PPB has been shown to interact with certain receptors in the body, which may be involved in its biochemical and physiological effects.
Biochemical and Physiological Effects
4-PPB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 4-PPB has been shown to have an effect on membrane potentials and ion channels, as well as on the expression of certain genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-PPB has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively non-toxic, making it safe to use in experiments. Additionally, it is a relatively stable compound, making it suitable for use in long-term experiments. However, 4-PPB is not soluble in water, making it difficult to use in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can limit its use in certain experiments.
Direcciones Futuras
There are a variety of potential future directions for 4-PPB research. One possible direction is to further study its mechanism of action, in order to gain a better understanding of its effects on enzymes, proteins, and other biological molecules. Additionally, further research could be done to explore the potential applications of 4-PPB in drug development, as well as its potential uses in other areas of scientific research. Additionally, further research could be done to explore the potential toxicity of 4-PPB, as well as its potential interactions with other compounds. Finally, further research could be done to explore the potential uses of 4-PPB in the synthesis of other compounds.
Métodos De Síntesis
The synthesis of 4-PPB is typically done through a Grignard reaction, which involves the reaction of a Grignard reagent with an aldehyde or ketone. The Grignard reagent used in this reaction is 1-(4-Pentylphenyl)-1-butanolylmagnesium bromide, which is formed by the reaction of 1-(4-Pentylphenyl)-1-butanolyl bromide with magnesium. This reaction yields 1-(4-Pentylphenyl)-1-butanolyl butanol as the product.
Propiedades
IUPAC Name |
1-(4-pentylphenyl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-3-5-6-8-13-9-11-14(12-10-13)15(16)7-4-2/h9-12,15-16H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJRSENZBXBDLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(CCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














